molecular formula C18H9NO2S B3031299 2-Aza-6-thiabenzo[def]chrysene-1,3-dione CAS No. 23852-30-4

2-Aza-6-thiabenzo[def]chrysene-1,3-dione

Cat. No.: B3031299
CAS No.: 23852-30-4
M. Wt: 303.3 g/mol
InChI Key: OCOXAILSDCIMAH-UHFFFAOYSA-N
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Description

2-Aza-6-thiabenzo[def]chrysene-1,3-dione is a polycyclic aromatic compound with a unique structure that incorporates nitrogen and sulfur atoms within its fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aza-6-thiabenzo[def]chrysene-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the fused ring system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Aza-6-thiabenzo[def]chrysene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Aza-6-thiabenzo[def]chrysene-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 2-Aza-6-thiabenzo[def]chrysene-1,3-dione exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-dimethylamino)-6-thia-2-azabenzo[def]chrysene-1,3-dione
  • Polycyclic aromatic hydrocarbons
  • Naphthalimides

Uniqueness

2-Aza-6-thiabenzo[def]chrysene-1,3-dione is unique due to the incorporation of both nitrogen and sulfur atoms within its fused ring system This structural feature imparts distinct chemical and physical properties, differentiating it from other polycyclic aromatic compounds

Properties

IUPAC Name

8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9NO2S/c20-17-11-6-5-10-9-3-1-2-4-13(9)22-14-8-7-12(18(21)19-17)15(11)16(10)14/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOXAILSDCIMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)NC5=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618554
Record name 1H-Benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23852-30-4
Record name 1H-Benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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